molecular formula C23H16BrN3O4 B4658220 N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE

N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE

Cat. No.: B4658220
M. Wt: 478.3 g/mol
InChI Key: MFGUQKYQCNBBIZ-MKMQZVESSA-N
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Description

N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound with a unique structure that combines bromine, methoxy, benzoxazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the bromine and methoxy groups. The final step involves the formation of the imine linkage with the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Other Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

Uniqueness

N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O4/c1-30-21-9-7-16(13-19(21)24)23-26-20-14-17(8-10-22(20)31-23)25-11-3-5-15-4-2-6-18(12-15)27(28)29/h2-14H,1H3/b5-3+,25-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGUQKYQCNBBIZ-MKMQZVESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC(=CC=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 2
Reactant of Route 2
N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 3
Reactant of Route 3
N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 4
Reactant of Route 4
N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 5
N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE
Reactant of Route 6
N-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE

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